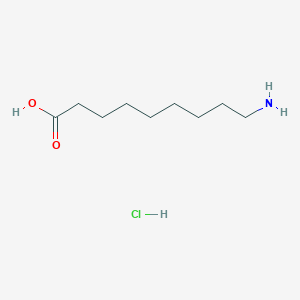
9-Aminononanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Aminononanoic acid;hydrochloride is an organic compound with the molecular formula C9H19NO2. It is a derivative of nonanoic acid, where an amino group is substituted at the 9th position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Aminononanoic acid;hydrochloride can be achieved through several methods. One common approach involves the biocatalytic conversion of oleic acid. This method utilizes recombinant enzyme reactions in whole-cell biocatalysis, leading to the formation of 9-Aminononanoic acid from oleic acid via intermediates such as 10-hydroxyoctadecanoic acid and 9-oxo-nonanoic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of renewable fatty acids like oleic acid. The process includes multiple enzymatic reactions, such as fatty acid double bond hydratase, long-chain secondary alcohol dehydrogenase, and Baeyer-Villiger monooxygenase .
Analyse Des Réactions Chimiques
Types of Reactions
9-Aminononanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to 9-oxo-nonanoic acid.
Reduction: Formation of 9-amino-1-nonanol.
Substitution: Reaction with different reagents to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include alcohol dehydrogenase, aldehyde dehydrogenase, and ω-aminotransferases. The reactions typically occur under mild conditions, often in aqueous solutions .
Major Products
The major products formed from these reactions include 9-oxo-nonanoic acid, 9-amino-1-nonanol, and 1,9-diaminononane .
Applications De Recherche Scientifique
9-Aminononanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral activity.
Industry: Utilized in the production of biopolyesters and other polymers.
Mécanisme D'action
The mechanism of action of 9-Aminononanoic acid;hydrochloride involves its interaction with specific enzymes and metabolic pathways. For instance, it can be converted to 9-oxo-nonanoic acid through oxidation, which then participates in further biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Aminononanamide
- 8-Amino-octanoic acid
- 11-Aminoundecanoic acid
Uniqueness
9-Aminononanoic acid;hydrochloride is unique due to its specific chain length and the position of the amino group. This structural uniqueness allows it to participate in distinct biochemical pathways and reactions compared to its homologs .
Propriétés
Numéro CAS |
23734-86-3 |
|---|---|
Formule moléculaire |
C9H20ClNO2 |
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
9-aminononanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c10-8-6-4-2-1-3-5-7-9(11)12;/h1-8,10H2,(H,11,12);1H |
Clé InChI |
OURQNCJPPXDTOB-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCN)CCCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate](/img/structure/B14123637.png)
![[(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate](/img/structure/B14123639.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14123640.png)
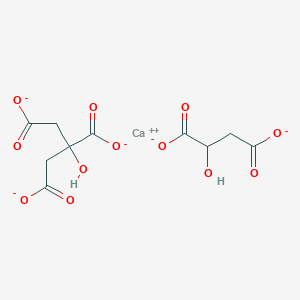
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester](/img/structure/B14123660.png)

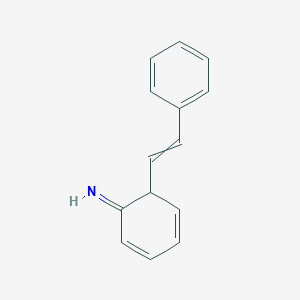
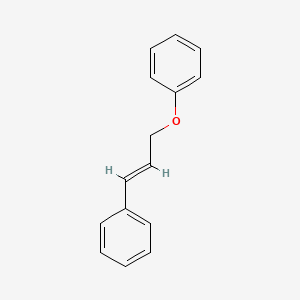
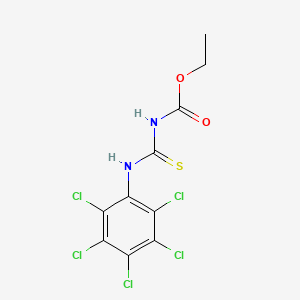

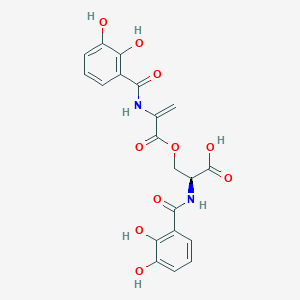
![1-(4-ethenylbenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14123687.png)
![8-(2,4-dimethoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14123688.png)
